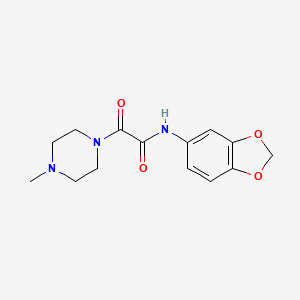![molecular formula C19H18N2O3S B5029288 N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B5029288.png)
N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide, commonly known as PPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. PPMP is a potent inhibitor of the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids.
Wirkmechanismus
PPMP inhibits the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. This inhibition leads to a decrease in the levels of glycosphingolipids in cells. The exact mechanism by which this inhibition leads to the observed effects is not fully understood, but it is thought to involve changes in cell signaling pathways and membrane properties.
Biochemical and physiological effects:
PPMP has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and improve cognitive function in mice. PPMP has also been shown to alter the expression of various genes involved in cell signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
PPMP has several advantages for use in lab experiments. It is a potent inhibitor of glucosylceramide synthase, which allows for the selective inhibition of glycosphingolipid synthesis. PPMP has also been shown to have low toxicity in animal models. However, there are also some limitations to its use. PPMP is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, its effects on cellular processes can be complex and difficult to interpret.
Zukünftige Richtungen
There are several potential future directions for research on PPMP. One area of interest is the role of glycosphingolipids in neurodegenerative diseases such as Alzheimer's disease. PPMP has been shown to improve cognitive function in mice, and further research could explore its potential as a treatment for Alzheimer's disease. Another area of interest is the role of glycosphingolipids in cancer. PPMP has been shown to induce apoptosis in cancer cells, and further research could explore its potential as a cancer treatment. Finally, there is also potential for the development of new compounds based on the structure of PPMP with improved properties for use in scientific research.
Synthesemethoden
PPMP can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-phenoxy-3-pyridinylmethanol with phenylmethanesulfonyl chloride to form N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide. This compound can then be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
PPMP has been extensively studied for its potential use in scientific research. It has been shown to inhibit the synthesis of glycosphingolipids, which are involved in various cellular processes such as cell signaling, adhesion, and differentiation. PPMP has been used to study the role of glycosphingolipids in cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-25(23,15-16-8-3-1-4-9-16)21-14-17-10-7-13-20-19(17)24-18-11-5-2-6-12-18/h1-13,21H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDJDDTWSBOTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5029207.png)
![ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5029211.png)

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5029223.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5029231.png)
![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5029232.png)

![5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029251.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)

![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)
![3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5029303.png)